2-(Fluoromethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
511230-96-9 |
|---|---|
Molecular Formula |
C7H8FN |
Molecular Weight |
125.14 g/mol |
IUPAC Name |
2-(fluoromethyl)aniline |
InChI |
InChI=1S/C7H8FN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 |
InChI Key |
XUPCRFCPXDLPAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CF)N |
Canonical SMILES |
C1=CC=C(C(=C1)CF)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoromethyl Aniline
Historical Context of Fluorinated Aniline (B41778) Synthesis
The synthesis of fluorinated anilines has historically relied on robust but often harsh methods developed for the introduction of fluorine into aromatic systems. illinois.edu Among the earliest and most notable is the Balz-Schiemann reaction, which involves the diazotization of an aniline precursor followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. While foundational, this method's utility is often hampered by the required high temperatures and limited substrate scope.
Another classical approach is the halogen-exchange (Halex) process. google.com This method typically involves the nucleophilic substitution of a chlorine atom with fluoride (B91410) on an aromatic ring activated by electron-withdrawing groups, such as a nitro group. google.com The resulting fluorinated nitroaromatic compound can then be reduced to the corresponding aniline. For example, 2,4-difluoroaniline (B146603) can be prepared from 2,4-dichloronitrobenzene (B57281) through a Halex reaction followed by reduction. google.com These early methods, though effective for certain substrates, often lack the functional group tolerance and regioselectivity demanded by modern complex molecule synthesis. illinois.edu
Contemporary Approaches to Carbon-Fluorine Bond Introduction in Aromatic Systems
The past few decades have witnessed a surge in the development of sophisticated methods for creating carbon-fluorine (C–F) bonds, driven by the unique properties fluorine imparts on organic molecules. illinois.educore.ac.uk These contemporary strategies offer milder conditions, greater functional group compatibility, and improved control over regioselectivity compared to historical methods. cas.cnacs.org The introduction of the fluoromethyl (–CH₂F) group, in particular, has been the focus of intense research, leading to a variety of strategic pathways. nih.gov
Direct and Indirect Strategies for Introducing the Fluoromethyl Moiety
The construction of the fluoromethyl-substituted aromatic core can be approached through two main strategic disconnections: direct and indirect fluoromethylation.
Direct Strategies: These methods involve the introduction of a complete –CH₂F unit to the aromatic ring in a single synthetic operation. Radical-mediated fluoromethylation, where a •CH₂F radical is generated and added to the arene, is a prime example of a direct approach that has gained prominence with the rise of photoredox catalysis. nih.govrsc.org
Indirect Strategies: These approaches rely on the chemical modification of a pre-existing functional group on the aromatic ring to form the –CH₂F moiety. This can include, for instance, the fluorination of a hydroxymethyl group (–CH₂OH) using a deoxofluorinating agent or the partial reduction of a difluoromethyl (–CHF₂) or trifluoromethyl (–CF₃) group. While synthetically viable, these multi-step sequences can be less efficient than direct methods.
Electrophilic Fluoromethylation Pathways
Electrophilic fluoromethylation involves the reaction of a nucleophilic aromatic ring with a reagent that serves as an electrophilic "CH₂F⁺" source. While the electrophilic fluoromethylation of heteroatom nucleophiles like oxygen, nitrogen, and sulfur is well-established, the corresponding reaction with carbon nucleophiles, such as arenes, is more challenging. cas.cn Specialised reagents have been developed to facilitate this transformation. These reagents are typically sulfonium (B1226848) salts that are stable enough to handle but reactive enough to transfer the fluoromethyl cation equivalent under appropriate conditions. nih.govrsc.org
Table 1: Representative Electrophilic Fluoromethylating Agents
| Reagent Name | Chemical Structure | Precursor/Notes |
|---|---|---|
| S-(Fluoromethyl)diphenylsulfonium salt | [Ph₂S–CH₂F]⁺X⁻ | Generated from diphenyl sulfide; acts as a CH₂F⁺ donor. rsc.org |
| Fluoroiodomethane (B1339756) (FIM) | CH₂FI | Commercially available liquid, acts as an electrophilic source for CH₂F transfer to heteroatoms. acs.orgunivie.ac.at |
Nucleophilic Fluoromethylation Pathways
In contrast to the electrophilic approach, nucleophilic fluoromethylation utilizes a "CH₂F⁻" synthon that reacts with an electrophilic aromatic substrate. The generation and use of these nucleophiles require careful control due to their potential instability. nih.gov Reagents like fluoromethyl phenyl sulfone can serve as precursors to a fluoromethyl anion equivalent. nih.gov Alternatively, highly reactive species such as fluoromethyl lithium (LiCH₂F) can be generated in situ from precursors like fluoroiodomethane for subsequent reactions. researchgate.netnih.gov These nucleophiles are often employed in transition-metal-catalyzed cross-coupling reactions with aryl halides or pseudohalides to form the C-C bond.
Table 2: Selected Nucleophilic Fluoromethylating Agents and Precursors
| Reagent/Precursor | Type | Typical Reaction |
|---|---|---|
| Fluoroiodomethane (CH₂FI) | Precursor | Forms LiCH₂F with a strong base for nucleophilic addition. nih.gov |
| Fluoromethyl phenyl sulfone (PhSO₂CH₂F) | Reagent | Acts as a nucleophilic CH₂F source in various transformations. nih.gov |
Radical-Mediated Fluoromethylation Strategies
Radical-mediated pathways have emerged as a powerful and versatile tool for the direct C–H fluoromethylation of arenes. conicet.gov.ar These methods typically involve the generation of the highly reactive fluoromethyl radical (•CH₂F) from a suitable precursor. acs.org The advent of visible-light photoredox catalysis has revolutionized this area, allowing for the generation of •CH₂F under exceptionally mild conditions from readily available starting materials like fluoroiodomethane (ICH₂F) or specific fluoromethyl sulfonyl chlorides. nih.govrsc.org This strategy is particularly effective for the functionalization of electron-rich aromatic systems, including aniline and its derivatives, where the electrophilic character of the fluoromethyl radical complements the nucleophilic nature of the arene. conicet.gov.ar
Table 3: Overview of Radical-Mediated Fluoromethylation Strategies
| Radical Precursor | Initiation Method | Catalyst/Conditions | Target Substrate |
|---|---|---|---|
| Fluoroiodomethane (ICH₂F) | Visible-Light Photoredox | Ru or Ir photocatalyst | Arenes, Heteroarenes rsc.org |
| CH₂FSO₂Cl | Visible-Light Photoredox | Copper catalyst | N-Aryl Acrylamides nih.gov |
Amination Protocols for 2-(Fluoromethyl)benzene Precursors
The final step in the synthesis of 2-(fluoromethyl)aniline involves the introduction of an amino group onto a benzene (B151609) ring that already bears the fluoromethyl substituent. Two principal strategies are commonly employed: the classical nitration-reduction sequence and modern transition-metal-catalyzed amination.
A widely used and dependable route involves the electrophilic nitration of (fluoromethyl)benzene using a mixture of nitric acid and sulfuric acid. This reaction typically produces a mixture of ortho and para isomers, from which the desired 2-nitro-(fluoromethyl)benzene must be separated. Subsequent reduction of the nitro group, which can be achieved using various conditions such as catalytic hydrogenation (e.g., H₂/Pd), or metal-acid combinations (e.g., Fe/HCl or Sn/HCl), yields the final product, this compound. google.com
Alternatively, modern cross-coupling methodologies provide a more direct route. A precursor such as 1-halo-2-(fluoromethyl)benzene (where halo is typically Br or I) can be subjected to a transition-metal-catalyzed amination reaction. The Buchwald-Hartwig amination, employing a palladium catalyst and a suitable phosphine (B1218219) ligand, is a powerful method for this transformation. Copper-catalyzed amination reactions also offer a viable pathway to install the amine group. researchgate.netthieme-connect.com These methods often exhibit high functional group tolerance and provide a direct synthesis from readily prepared halogenated precursors.
Table 4: Comparison of Amination Strategies for 2-(Fluoromethyl)benzene Precursors
| Strategy | Precursor | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Nitration & Reduction | (Fluoromethyl)benzene | 1. Nitration (HNO₃/H₂SO₄) 2. Isomer Separation 3. Reduction (e.g., H₂/Pd) | Uses inexpensive bulk starting materials. | Often produces isomer mixtures requiring separation; reduction step may use harsh reagents. |
Optimization of Reaction Conditions and Scalability Considerations
The efficient and scalable synthesis of this compound relies heavily on the meticulous optimization of reaction conditions. This involves a multi-faceted approach, considering catalyst efficiency, solvent properties, reaction kinetics, and the integration of sustainable practices. The goal is to maximize yield, purity, and throughput while minimizing costs, environmental impact, and waste generation. acs.orgresearchgate.net Key areas of focus include the development of advanced catalyst systems, understanding the kinetic and thermodynamic parameters of synthetic pathways, and applying green chemistry principles to create a more economical and environmentally benign production process. acs.orginnovareacademics.in
The formation of the aniline core and the introduction of substituents often involve transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing C–N and C–C bonds. The performance of these catalytic systems is critically dependent on the choice of the metal center and, crucially, the design of the coordinating ligands.
Palladium-catalyzed cross-coupling reactions have become a versatile and widely used method for the synthesis of aromatic amines. acs.org Advances in ligand design have been instrumental in expanding the scope of these reactions to include primary anilines. acs.org Catalyst systems based on ligands such as diarylbiarylphosphines and dialkylbiarylphosphines are frequently employed. acs.org These ligands enhance the catalyst's activity and stability, enabling the coupling of a broad range of aryl halides and sulfonates with amines to form the desired C–N bond selectively. acs.org For instance, the use of specific phosphine ligands can prevent the formation of undesired byproducts and allow the reaction to proceed under milder conditions. acs.org
Copper-catalyzed Ullmann-type reactions represent another important strategy for C–N bond formation. nih.gov Modern advancements have led to the development of highly efficient copper/ligand systems that operate under less stringent conditions than traditional Ullmann reactions. Ligands such as N,N'-dimethylenediamine, pyridine-2-aldoxime, and various phosphonic acids have been shown to facilitate the amination of aryl halides. nih.gov In some cases, ortho-functional groups on the aniline or aryl halide substrate can play a significant role, accelerating the catalytic cycle. nih.gov
Ruthenium-based catalysts are also emerging as effective tools for C–N and C–C bond formation. researchgate.net Ruthenium complexes can catalyze the deaminative coupling of primary amines and the N-alkylation of anilines with alcohols through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.netbeilstein-journals.org This approach is atom-economical and avoids the use of pre-functionalized alkylating agents. beilstein-journals.org The design of ligands, such as those based on phosphines or N-heterocyclic carbenes (NHCs), is crucial for the activity and selectivity of these manganese and ruthenium catalysts. beilstein-journals.org
Table 1: Overview of Catalyst Systems for Aniline Derivative Synthesis
| Catalyst System | Metal Center | Typical Ligands | Bond Formed | Key Features & Findings | Citations |
| Buchwald-Hartwig Amination | Palladium | Diarylbiarylphosphines, Dialkylbiarylphosphines | C–N | High versatility for coupling primary anilines with aryl halides/sulfonates; ligand choice is critical for monoarylation selectivity. | acs.org |
| Ullmann Condensation | Copper | N,N'-dimethylenediamine, Oxalyl dihydrazide, Pyridine-2-aldoxime | C–N | Enables amination of aryl halides, often with improved conditions over classic methods; can be performed in greener solvents like water. | nih.gov |
| Suzuki-Type Carbonylative Coupling | Ruthenium | Pyridine (as chelating assistant) | C–C | Allows for C(aryl)-N bond cleavage in anilines for subsequent C-C bond formation; demonstrates high regioselectivity. | researchgate.net |
| Hydrogen Auto-Transfer | Manganese/Ruthenium | Triphenylphosphine (PPh₃), NHC-based ligands | C–N | Atom-economical N-alkylation of anilines using alcohols; avoids pre-functionalized electrophiles. | beilstein-journals.org |
| Carbene N-H Insertion | Copper(II) | Tridentate (NNN) ligands (e.g., PQM) | C–N | Catalyzes C-N bond formation between anilines and diazo compounds under mild conditions. | mdpi.com |
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The choice of solvent is a critical parameter that can profoundly influence the rate, yield, and even the mechanistic pathway of a chemical reaction. In the synthesis of aniline derivatives, solvent properties such as polarity, proticity, and hydrogen-bond donating ability are key considerations. nih.govacademie-sciences.fr
Kinetic studies of SNAr (nucleophilic aromatic substitution) reactions involving substituted anilines have shown that reaction rates can vary dramatically with solvent composition. nih.gov For example, in methanol-dimethyl sulfoxide (B87167) (MeOH-Me₂SO) mixtures, the rate coefficients for the reaction of anilines depend significantly on the solvent blend. nih.gov Such studies can reveal a change in mechanism from a polar SNAr pathway to a single electron transfer (SET) pathway depending on the basicity of the aniline nucleophile and the solvent environment. nih.gov
In the context of aza-Michael additions, another route to functionalized anilines, the solvent's ability to act as a hydrogen bond donor is crucial. academie-sciences.frresearchgate.net Highly polar and protic fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have been found to significantly promote the conjugate addition of weak nucleophiles like anilines to electron-poor alkenes, often without the need for an external catalyst. academie-sciences.frresearchgate.net The solvent is believed to activate the Michael acceptor and stabilize the transition state through a hydrogen-bonding network. smolecule.com However, for anilines that already contain hydrogen-bond donating groups (like -OH or -NH₂), the need for these specialized fluorinated solvents can be eliminated, allowing the reaction to proceed in more conventional protic solvents. academie-sciences.fr
Kinetic investigations are indispensable for optimizing reaction conditions for scalability. acs.org By monitoring reaction progress over time under various conditions (e.g., temperature, concentration, catalyst loading), a deeper mechanistic understanding can be achieved. acs.orgrsc.org This knowledge allows for the precise control of the reaction to maximize the yield of the desired product while minimizing impurities. acs.org For example, optimization studies often involve systematically varying parameters like reaction time and temperature to find the ideal balance for achieving high conversion and selectivity. rsc.org
Table 2: Influence of Solvent on Reaction Yield in Aniline Functionalization
| Reaction Type | Substrates | Solvent | Yield (%) | Key Observation | Citations |
| Photoinduced Difluoroalkylation | N,N-dimethylaniline + Difluoroalkylating Agent | DMF | 38% | Initial solvent tested. | acs.org |
| Photoinduced Difluoroalkylation | N,N-dimethylaniline + Difluoroalkylating Agent | DCM | 52% | Change of solvent from DMF to DCM increased the yield. | acs.org |
| Photoinduced Difluoroalkylation | N,N-dimethylaniline + Difluoroalkylating Agent | DMSO | 65% (highest) | DMSO was found to be the optimal solvent for this transformation. | acs.org |
| Aza-Michael Addition | Aniline + Enoate | Hexafluoroisopropanol (HFIP) | High Conversion | HFIP promotes the addition of weak nucleophiles without an external catalyst. | academie-sciences.frresearchgate.net |
| Aza-Michael Addition | Hydroxy-substituted Aniline + Enoate | Standard Protic Solvents (e.g., EtOH) | High Conversion | The internal OH group acts as a hydrogen bond donor, removing the need for expensive fluorinated solvents. | academie-sciences.fr |
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Integrating the principles of green chemistry into the synthesis of this compound is essential for developing sustainable and economically viable industrial processes. researchgate.net The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials. acs.orginnovareacademics.in
The twelve principles of green chemistry provide a framework for this optimization. acs.org Key principles relevant to this compound production include:
Prevention: It is better to prevent waste than to treat or clean it up after it has been created. acs.org This involves designing synthetic routes with high selectivity and conversion.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like hydrogen auto-transfer for N-alkylation are highly atom-economical compared to traditional methods that use stoichiometric reagents. beilstein-journals.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org The use of palladium, copper, or ruthenium catalysts is a prime example of this principle in action. acs.orgnih.govresearchgate.net
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. acs.org Research into performing reactions in water or using recyclable solvent systems aligns with this principle. nih.gov For large-scale production, the use of continuous flow reactors can also enhance safety and efficiency.
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. acs.org Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave irradiation, contributes to this goal. innovareacademics.inrsc.org
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and generate waste. acs.org
By applying these principles, the production of this compound can be made more efficient, cost-effective, and environmentally responsible. For example, developing a catalytic process that uses a renewable feedstock, operates in a non-toxic solvent at a low temperature, and produces minimal byproducts would represent an ideal green synthesis. researchgate.net
Table 3: Application of Green Chemistry Principles to Aniline Synthesis
| Green Chemistry Principle | Description | Application in this compound Synthesis | Citations |
| 2. Atom Economy | Maximize the incorporation of all reactant atoms into the final product. | Employing addition reactions or catalytic cycles like "hydrogen borrowing" that generate minimal byproducts (e.g., water). | acs.orgbeilstein-journals.org |
| 5. Safer Solvents | Minimize the use of hazardous solvents; replace with benign alternatives. | Utilizing water as a solvent for Ullmann-type couplings or minimizing solvent volume through solvent-free reaction conditions. | acs.orgnih.govacs.org |
| 6. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure where possible. | Developing catalysts that are highly active at lower temperatures; using microwave-assisted synthesis to reduce reaction times. | acs.orgrsc.org |
| 7. Use of Renewable Feedstocks | Use starting materials derived from renewable rather than depleting resources. | Exploring bio-based starting materials for the synthesis of the aniline core or other reagents. | researchgate.net |
| 9. Catalysis | Use catalytic reagents in preference to stoichiometric reagents. | Widespread use of transition-metal catalysts (Pd, Cu, Ru, Mn) which are effective in small quantities and can be recycled. | acs.orgbeilstein-journals.org |
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Spectroscopic and Structural Elucidation of 2 Fluoromethyl Aniline
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for 2-(Fluoromethyl)aniline is not available in the reviewed public-domain sources. A comprehensive analysis requires specific chemical shifts (δ), coupling constants (J), and signal multiplicities for each nucleus (¹H, ¹³C, ¹⁹F), which are currently un-documented in accessible literature.
¹H NMR Spectroscopic Analysis and Proton Environment Characterization
Data not available.
¹³C NMR Spectroscopic Analysis and Carbon Skeleton Assignment
Data not available.
¹⁹F NMR Spectroscopic Analysis and Fluorine Atom Environment Elucidation
Data not available.
Multi-dimensional NMR Techniques for Comprehensive Structural Confirmation
Data not available.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
Data not available.
Raman Spectroscopy (FT-Raman and Surface-Enhanced Raman Scattering)
Vibrational spectroscopy is a cornerstone in the structural analysis of molecular compounds. Raman spectroscopy, in particular, provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and chemical environment.
Fourier-Transform Raman (FT-Raman) Spectroscopy is a powerful technique for obtaining the vibrational spectrum of a compound. It utilizes a near-infrared (NIR) laser for excitation, which significantly reduces the fluorescence that can often plague conventional Raman measurements, especially with aromatic compounds. An FT-Raman spectrum of this compound would reveal a series of bands corresponding to the various vibrational modes of the molecule. These would include stretching and bending vibrations of the C-C and C-H bonds within the benzene (B151609) ring, the C-N stretching of the amine group, and the vibrations associated with the fluoromethyl (-CH₂F) substituent. However, a review of publicly available scientific literature indicates a lack of published experimental FT-Raman spectra for this compound at this time.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal by several orders of magnitude. This is achieved by adsorbing the analyte onto a nanostructured metallic surface, typically silver or gold. SERS is particularly useful for detecting trace amounts of a substance and can provide insights into the orientation of the molecule on the enhancing surface. A SERS study of this compound would likely show enhancement of specific vibrational modes depending on which part of the molecule is closest to or interacts most strongly with the metallic nanoparticles. For instance, interactions via the amine group's lone pair of electrons or the π-system of the benzene ring would lead to selective enhancement of the associated vibrational modes. As with FT-Raman, dedicated SERS studies for this compound are not readily found in the current body of scientific literature.
Detailed Assignment and Interpretation of Characteristic Vibrational Modes
A detailed assignment of vibrational modes involves correlating the observed bands in the Raman spectrum to specific atomic motions within the molecule. This process is typically aided by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and their corresponding motions.
For this compound, a complete and experimentally validated assignment of its characteristic vibrational modes is contingent on the acquisition of high-quality Raman spectra. Without experimental data, a definitive assignment cannot be provided. However, based on the known vibrational frequencies of similar aromatic amines and fluorinated compounds, a theoretical assignment could be proposed.
A hypothetical data table for the characteristic vibrational modes of this compound would include:
N-H stretching vibrations of the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region.
Aromatic C-H stretching vibrations from the benzene ring, expected around 3000-3100 cm⁻¹.
C-C stretching vibrations within the aromatic ring, which give rise to a series of bands between 1400 and 1600 cm⁻¹.
CH₂ bending (scissoring) and rocking vibrations from the fluoromethyl group, anticipated in the fingerprint region.
C-F stretching vibration , which is a strong indicator of the fluoromethyl group, typically found in the 1000-1100 cm⁻¹ range.
C-N stretching vibration , expected to appear in the 1250-1350 cm⁻¹ region.
Out-of-plane C-H bending vibrations , which are sensitive to the substitution pattern on the benzene ring.
Due to the absence of experimental Raman data in the reviewed literature, a data table with observed frequencies and their detailed assignments for this compound cannot be constructed at this time.
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the calculation of the exact molecular formula.
The exact mass of a molecule is calculated from the sum of the masses of its most abundant isotopes. For this compound, with the molecular formula C₇H₈FN, the theoretical exact mass can be computed.
Table 1: Computed High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈FN | - |
In addition to providing the exact mass, mass spectrometry can be used to elucidate the structure of a molecule through analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure and can be used to identify it and infer its connectivity.
An analysis of the fragmentation pattern of this compound would be expected to show characteristic losses. For instance, the loss of the fluoromethyl group or cleavage of the C-N bond could be anticipated fragmentation pathways. However, as with the spectroscopic data, experimental high-resolution mass spectra detailing the fragmentation pattern of this compound are not available in the surveyed literature. Therefore, a detailed analysis of its fragmentation pathways cannot be presented.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the positions of atoms, bond lengths, bond angles, and torsional angles can be determined. This provides an unambiguous picture of the molecule's conformation and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing in the solid state.
For this technique to be applicable, this compound must first be obtained in a crystalline form suitable for single-crystal X-ray diffraction analysis. A search of publicly accessible crystallographic databases reveals that the crystal structure of this compound has not been reported. Consequently, information regarding its solid-state molecular geometry, conformation, and crystal packing derived from this technique is currently unavailable.
Were a crystal structure to be determined, a data table summarizing key crystallographic parameters would be generated. This would typically include the crystal system, space group, unit cell dimensions, and key bond lengths and angles that define the molecular geometry.
Computational and Theoretical Investigations of 2 Fluoromethyl Aniline
Quantum Chemical Calculations of Molecular Geometry and Conformation
Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational stability of a molecule. These methods provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's shape.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures and energies. A typical DFT study of 2-(fluoromethyl)aniline would involve geometry optimization using a functional (such as B3LYP) and a basis set (e.g., 6-311++G(d,p)). Such a study would aim to identify the most stable conformation (the global minimum on the potential energy surface) by considering the rotation around the C-C and C-N bonds. The results would be presented in a table of optimized geometric parameters.
However, a specific DFT analysis detailing the optimized bond lengths, bond angles, and dihedral angles for this compound is not available in the reviewed literature.
Ab Initio Computational Methods
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. These calculations can also determine molecular geometry and conformation. An ab initio study on this compound would provide a foundational understanding of its structure and would be valuable for comparison with DFT and experimental results.
Despite the importance of these methods, dedicated ab initio computational studies providing detailed conformational analysis and optimized geometry for this compound have not been identified in public-domain research.
Electronic Structure Analysis and Reactivity Prediction
The electronic properties of a molecule are crucial for understanding its reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
A computational study on this compound would calculate the energies of these orbitals and map their electron density distributions. This analysis would indicate that the amino group and the aromatic ring are the likely regions for the HOMO, while the LUMO might be distributed over the benzene (B151609) ring and the fluoromethyl group. The calculated energy gap would provide a quantitative measure of its chemical reactivity. Specific values for E(HOMO), E(LUMO), and the energy gap for this compound are not present in the available literature.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map of this compound, negative potential (typically colored red) would be expected around the nitrogen atom of the amino group and the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the amino group, suggesting sites for nucleophilic attack.
While the principles of MEP analysis are well-established, a specific, calculated MEP map for this compound is not available in the surveyed research.
Charge Distribution and Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, intramolecular charge transfer, and the stabilization energy associated with hyperconjugative interactions. For this compound, NBO analysis would quantify the charge on each atom and describe the key orbital interactions, such as the delocalization of the nitrogen lone pair electrons into the aromatic ring's π* antibonding orbitals. These interactions are crucial for understanding the molecule's stability and the influence of the fluoromethyl substituent on the electronic structure of the aniline (B41778) moiety.
Detailed NBO analysis, including tables of natural atomic charges and second-order perturbation theory analysis of Fock matrix, has not been published for this compound.
Simulated Vibrational Spectra and Potential Energy Distribution (PED) Analysis
No published studies were found that present simulated vibrational spectra (FTIR, Raman) or a Potential Energy Distribution (PED) analysis for this compound. Such analyses, which are crucial for assigning and understanding the vibrational modes of a molecule, have been performed on related compounds like 2-(trifluoromethyl)aniline (B126271), but not on the monofluoromethyl derivative.
Thermochemical and Thermodynamic Property Calculations for Stability Assessment
There is no available research detailing the thermochemical and thermodynamic properties of this compound. Calculations that would determine its heat of formation, entropy, and Gibbs free energy to assess its thermal and chemical stability have not been reported.
Investigation of Intramolecular Interactions and Conformational Effects
Specific computational studies on the conformational analysis of this compound are not present in the surveyed literature. The investigation of rotational barriers, stable conformers, and the influence of the fluoromethyl group on the aniline structure has not been a subject of published research.
Chemical Reactivity and Transformation Pathways of 2 Fluoromethyl Aniline
Reactivity of the Amino Group
The primary aromatic amine functionality is a cornerstone of 2-(fluoromethyl)aniline's reactivity, serving as a versatile handle for a multitude of synthetic transformations. Its nucleophilic character and ability to form stable diazonium salts are central to its chemical utility.
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions with various electrophiles.
Acylation: this compound reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations, for example, in Friedel-Crafts reactions where the free amine would otherwise react with the Lewis acid catalyst. The resulting acetanilide derivative can then be hydrolyzed to regenerate the amino group.
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and polyalkylated products. More controlled alkylation can be achieved through reductive amination, which involves the reaction of the aniline (B41778) with an aldehyde or ketone to form an imine, followed by reduction.
Arylation: The formation of a new carbon-nitrogen bond between the amino group and an aryl group is a key transformation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are modern and efficient methods for the synthesis of diarylamines from aryl halides. nih.govnih.gov These reactions often employ a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. nih.govnih.gov Due to the electron-withdrawing nature of the fluoroalkyl substituent, the turnover-limiting step in these reactions can be the reductive elimination to form the C-N bond. nih.gov
Table 1: Examples of Amino Group Functionalization
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl chloride | N-(2-(Fluoromethyl)phenyl)acetamide |
| Alkylation | Methyl iodide | N-Methyl-2-(fluoromethyl)aniline |
| Arylation | Phenyl bromide | N-(2-(Fluoromethyl)phenyl)aniline |
Note: This table is illustrative of expected reactions based on the general reactivity of anilines.
One of the most significant reactions of primary aromatic amines is diazotization. organic-chemistry.org Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N₂⁺Cl⁻). organic-chemistry.orgchemicalnote.com
This diazonium salt is a highly valuable synthetic intermediate that can be readily displaced by a wide variety of nucleophiles, often with the loss of stable nitrogen gas (N₂), providing a powerful route to introduce a range of substituents onto the aromatic ring that are otherwise difficult to install directly. unacademy.com
Sandmeyer Reactions: These classic copper(I)-catalyzed reactions allow for the replacement of the diazonium group with halides (Cl⁻, Br⁻) or cyanide (CN⁻). wikipedia.org For example, reacting the diazonium salt of this compound with copper(I) chloride would yield 1-chloro-2-(fluoromethyl)benzene. wikipedia.org
Schiemann Reaction: To introduce fluorine, the diazonium salt is typically isolated as the tetrafluoroborate (B81430) (BF₄⁻) salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410). organic-chemistry.org
Other Transformations: The diazonium group can also be replaced by an iodide ion by treatment with potassium iodide, a hydroxyl group by heating in water, or a hydrogen atom by reaction with hypophosphorous acid (H₃PO₂). organic-chemistry.org
Table 2: Potential Products from Diazotization of this compound
| Reaction Name | Reagent(s) | Product |
|---|---|---|
| Sandmeyer (Chlorination) | CuCl | 1-Chloro-2-(fluoromethyl)benzene |
| Sandmeyer (Bromination) | CuBr | 1-Bromo-2-(fluoromethyl)benzene |
| Sandmeyer (Cyanation) | CuCN | 2-(Fluoromethyl)benzonitrile |
| Schiemann Reaction | HBF₄, heat | 1-Fluoro-2-(fluoromethyl)benzene |
| Iodination | KI | 1-Iodo-2-(fluoromethyl)benzene |
| Hydroxylation | H₂O, heat | 2-(Fluoromethyl)phenol |
| Deamination | H₃PO₂ | Fluoromethylbenzene |
Note: This table illustrates the expected products based on established transformations of aryl diazonium salts.
Reactivity of the Aromatic Ring
The aromatic ring of this compound is susceptible to attack by electrophiles, a characteristic reaction of benzene (B151609) and its derivatives. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The rate and position of this substitution are heavily influenced by the substituents already present.
Directing Effects: The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. byjus.com It strongly donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack, particularly when the electrophile adds to the ortho and para positions. The fluoromethyl group (-CH₂F) is weakly deactivating due to the inductive electron withdrawal by the electronegative fluorine atom. However, the activating effect of the amino group is dominant and will direct incoming electrophiles primarily to the positions ortho and para to it (positions 4 and 6). Steric hindrance from the adjacent fluoromethyl group may slightly favor substitution at the para position (position 4).
Halogenation: Reaction with bromine water, for instance, is expected to proceed rapidly, leading to polysubstitution at the activated ortho and para positions, likely yielding 4,6-dibromo-2-(fluoromethyl)aniline. youtube.com
Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be problematic as the strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing. Therefore, to achieve para-nitration, the amino group is typically first protected via acylation.
Sulfonation: Similar to nitration, sulfonation with fuming sulfuric acid can lead to the formation of the meta-substituted product due to the protonation of the amine. Protection of the amino group is the preferred strategy to direct the sulfonyl group to the para position. nih.gov
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with unprotected anilines. quora.com The basic amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack. quora.com Therefore, the amino group must be protected, usually as an acetanilide, before carrying out the reaction. wikipedia.org
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Protecting Group Needed? | Predicted Major Product |
|---|---|---|---|
| Bromination | Br₂/H₂O | No | 4,6-Dibromo-2-(fluoromethyl)aniline |
| Nitration | HNO₃/H₂SO₄ | Yes (e.g., Acetyl) | 4-Nitro-2-(fluoromethyl)aniline |
| Sulfonation | Fuming H₂SO₄ | Yes (e.g., Acetyl) | 4-Amino-3-(fluoromethyl)benzenesulfonic acid |
| Acylation | RCOCl/AlCl₃ | Yes (e.g., Acetyl) | 4-Acyl-2-(fluoromethyl)aniline |
Note: The products listed are predictions based on established principles of electrophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is generally difficult for benzene derivatives unless the ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to a good leaving group (typically a halide). chemistryworld.com
This compound itself does not possess the necessary features to undergo SNAr reactions. The fluoromethyl group is only weakly electron-withdrawing, and there is no suitable leaving group on the ring. However, derivatives of this compound could be made susceptible to SNAr. For example, if the compound were nitrated at the 4-position and then converted via diazotization to 1-chloro-4-nitro-2-(fluoromethyl)benzene, the resulting molecule would be activated for nucleophilic attack at the carbon bearing the chlorine, with the negative charge of the intermediate being stabilized by the nitro group.
Reactivity of the Fluoromethyl Group
The fluoromethyl group, while generally stable, possesses a reactive site at the benzylic carbon. The carbon-fluorine bond is strong, but the benzylic position can facilitate certain substitution reactions.
Nucleophilic substitution at the benzylic carbon can occur, replacing the fluorine atom with another nucleophile. This is an S_N2-type reaction. Studies on benzyl (B1604629) fluorides have shown that the benzylic position accelerates S_N2 reactions compared to non-benzylic alkyl fluorides. acs.org This "benzylic effect" is attributed to the interaction between the reacting fragments in the transition state. acs.org Therefore, this compound could potentially react with strong nucleophiles under appropriate conditions to yield products where the fluorine has been displaced.
Additionally, the benzylic C-H bonds can be sites for radical reactions. For instance, benzylic fluorination can be achieved through radical mechanisms, indicating the accessibility of the benzylic hydrogens to radical abstraction. nih.govacs.org While this is the reverse of substitution on the fluoromethyl group, it highlights the potential reactivity of this position under radical conditions.
Chemical Transformations Involving the Carbon-Fluorine Bond
The carbon-fluorine bond in the fluoromethyl group is the strongest single bond to carbon, making its activation and transformation a significant challenge in organic synthesis. However, recent advancements in catalysis have enabled various transformations involving the C-F bond of benzylic fluorides. While specific studies on this compound are limited, the reactivity of its C-F bond can be inferred from studies on analogous benzylic fluorides.
Nucleophilic Substitution: Direct nucleophilic substitution of the fluorine atom is generally difficult due to the high bond strength and the poor leaving group ability of the fluoride ion. However, under forcing conditions or with the aid of Lewis acids or transition metal catalysts, this transformation can be achieved. For instance, hexafluoroisopropanol (HFIP) has been used as a hydrogen bond donor to activate the C-F bond of benzylic fluorides, facilitating nucleophilic substitution by generating a benzylic cation-like species frontiersin.org.
Reductive Defluorination: The C-F bond can be cleaved reductively using strong reducing agents or through catalytic hydrogenation. This process, known as hydrodefluorination, replaces the fluorine atom with a hydrogen atom.
Defluorinative Functionalization: This approach involves the cleavage of the C-F bond and the simultaneous formation of a new bond with another functional group. This strategy has been applied to trifluoromethyl groups to convert them into difluoromethyl motifs, and similar principles could be applied to fluoromethyl groups researchgate.netrepec.orgchemrxiv.orgnih.govhokudai.ac.jp. For example, the reaction of this compound with silyl radicals, generated from silylboronates, could potentially lead to defluorosilylation under mild, transition-metal-free conditions springernature.com.
Stability and Reactivity in Varied Chemical Environments
This compound exhibits moderate stability under standard conditions. The presence of the amino group makes it susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light, which can lead to the formation of colored impurities.
Acidic Conditions: In acidic media, the amino group is protonated to form the corresponding anilinium salt. This protonation deactivates the aromatic ring towards electrophilic substitution more strongly than the fluoromethyl group. The C-F bond is generally stable under acidic conditions.
Basic Conditions: In the presence of strong bases, the amino group can be deprotonated. The resulting anilide is a much stronger activating group for electrophilic aromatic substitution. Strong bases can also promote elimination reactions if there is a suitable leaving group on the adjacent carbon, though this is not directly applicable to the fluoromethyl group itself without prior modification.
Thermal Stability: this compound is expected to have good thermal stability, though, like many anilines, it may decompose at very high temperatures.
Catalytic Reactions Involving this compound
The dual functionality of this compound makes it a potentially valuable substrate in various catalytic reactions, allowing for the synthesis of complex fluorinated molecules.
Transition-Metal-Catalyzed Cross-Coupling Reactions
While the C-F bond is generally unreactive in cross-coupling reactions, advancements have been made in its activation researchgate.netdntb.gov.uamdpi.combaranlab.org. Transition metals like nickel and palladium have been shown to catalyze the cross-coupling of aryl fluorides nih.govmit.edudigitellinc.com. Although benzylic C(sp³)–F bonds are different from aryl C(sp²)–F bonds, catalytic systems are being developed for their functionalization.
The amino group in this compound can act as a directing group in C-H activation/functionalization reactions, enabling regioselective coupling at the ortho-position. Furthermore, the amino group itself can participate in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines.
| Reaction Type | Catalyst/Reagents | Potential Product |
| Suzuki Coupling | Pd catalyst, boronic acid | Arylated aniline |
| Buchwald-Hartwig Amination | Pd or Cu catalyst, aryl halide | N-Aryl-2-(fluoromethyl)aniline |
| C-H Arylation | Pd or Rh catalyst, aryl halide | C-H arylated this compound |
| Defluorinative Coupling | Ni or Pd catalyst, organometallic reagent | Alkylated or arylated methylaniline |
This table represents potential reactions based on the known reactivity of anilines and benzylic fluorides; specific examples for this compound may not be documented.
Cyclization and Annulation Reactions for Polycyclic Systems
The strategic positioning of the amino and fluoromethyl groups in this compound makes it a precursor for the synthesis of fluorinated nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.
Intramolecular Cyclization: The amino group can act as a nucleophile in intramolecular reactions. For instance, if the fluoromethyl group is first converted to a more reactive electrophilic species (e.g., by conversion to a tosylate or halide), intramolecular cyclization can lead to the formation of a five- or six-membered ring containing nitrogen.
Visible-light-induced radical cascade trifluoromethylation/cyclization reactions have been developed to produce polycyclic quinazolinones, benzimidazoles, and indoles mdpi.commit.edu. A similar strategy could potentially be applied to this compound derivatives bearing an unsaturated side chain, where an intramolecular radical cyclization could lead to the formation of fluorinated polycyclic systems. For example, a visible-light-induced intramolecular radical cyclization of an appropriately substituted this compound derivative could lead to the synthesis of fluoromethyl-substituted indoles rsc.org.
Aniline-promoted cyclization-replacement cascade reactions of 2-hydroxycinnamaldehydes have been used to synthesize 2-substituted 2H-chromenes nih.govnih.gov. While not directly involving this compound as a starting material, this illustrates the utility of anilines in promoting cyclization cascades.
Mechanistic Investigations of Key Reaction Pathways and Intermediates
The mechanistic understanding of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies.
C-F Bond Activation: The mechanism of transition-metal-catalyzed C-F bond activation is a subject of ongoing research. For benzylic fluorides, proposed mechanisms often involve oxidative addition of the C-F bond to a low-valent metal center. Computational studies can help elucidate the energetics of different pathways and the structure of key intermediates.
Radical Reactions: In radical-mediated transformations, such as the visible-light-induced cyclizations, the reaction is typically initiated by the formation of a radical species. For instance, a photocatalyst can abstract an electron from a suitable donor, which then initiates a radical cascade. Mechanistic studies often involve radical trapping experiments and quantum yield measurements to support the proposed radical chain mechanism acs.org.
Role of the Amino Group: The amino group can influence reaction mechanisms in several ways. It can act as a directing group, coordinating to the metal catalyst and positioning it for a specific C-H or C-F bond activation. It can also alter the electronic properties of the aromatic ring, influencing the rate and regioselectivity of reactions. In-depth mechanistic studies, including kinetic analysis and isotopic labeling, are needed to fully understand the role of the amino group in the reactivity of this compound.
Synthetic Utility and Applications As a Building Block in Complex Molecule Synthesis
Precursor for Heterocyclic Compounds
2-(Fluoromethyl)aniline serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many biologically active molecules and functional materials.
Synthesis of Quinoline and Quinoxaline Derivatives
The aniline (B41778) moiety in this compound is a key reactive component for the construction of quinoline and quinoxaline ring systems. These nitrogen-containing heterocycles are prevalent in numerous pharmaceuticals and agrochemicals.
Classic methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, traditionally utilize aniline or its derivatives. nih.govpharmaguideline.com While specific examples detailing the use of this compound in these named reactions are not extensively documented in readily available literature, the fundamental principles of these reactions can be applied. For instance, in a Skraup-type reaction, this compound could theoretically be reacted with glycerol, an oxidizing agent, and a strong acid to yield a fluoromethyl-substituted quinoline. Similarly, the Doebner-von Miller reaction involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones. nih.gov
The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, provides another potential route to fluoromethylated quinolines. nih.gov
For the synthesis of quinoxaline derivatives, the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a common and effective method. nih.gov Although this compound is not an o-phenylenediamine, its derivatives could be chemically modified to incorporate a second amino group at the ortho position, thereby enabling its use in quinoxaline synthesis. The reaction conditions for such condensations are often mild, and various catalysts can be employed to improve yields and reaction times. nih.gov
The incorporation of the fluoromethyl group into these heterocyclic scaffolds is of particular interest as fluorine substitution is known to enhance properties such as metabolic stability, binding affinity to biological targets, and lipophilicity, which are crucial for drug discovery. mdpi.com
Table 1: Potential Reactions for Heterocycle Synthesis from this compound
| Reaction Name | Reactants for this compound | Potential Product |
| Skraup Synthesis | Glycerol, Oxidizing Agent, Acid | Fluoromethyl-substituted quinoline |
| Doebner-von Miller | α,β-Unsaturated Aldehyde/Ketone | Fluoromethyl-substituted quinoline |
| Friedländer Synthesis | Compound with reactive methylene group | Fluoromethyl-substituted quinoline |
| Quinoxaline Synthesis (from a derivative) | 1,2-Dicarbonyl Compound | Fluoromethyl-substituted quinoxaline |
Formation of Other Nitrogen-Containing Heterocycles
Beyond quinolines and quinoxalines, this compound can be utilized as a starting material for a broader range of nitrogen-containing heterocycles. The amino group of the aniline can participate in various cyclization reactions to form five, six, or even larger membered rings. The reactivity of the aromatic ring also allows for electrophilic substitution reactions, which can be a key step in the construction of more complex heterocyclic systems. The presence of the fluoromethyl group can influence the regioselectivity of these reactions and the properties of the resulting heterocycles.
Scaffold for Advanced Materials Development
The unique electronic properties imparted by the fluoromethyl group make this compound an attractive monomer for the development of advanced materials with tailored characteristics.
Integration into Fluorinated Polymers and Specialty Materials
Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. rsc.orgnih.gov While specific research detailing the polymerization of this compound is not widely published, it can be envisioned as a monomer for the synthesis of fluorinated polyanilines. Polyaniline itself is a well-known conducting polymer, and the incorporation of fluorine can modify its electronic properties, solubility, and processability. rsc.orgnih.gov
The polymerization of aniline derivatives can be achieved through chemical or electrochemical methods. rsc.orgnih.gov The resulting fluorinated polymers could find applications in specialty coatings, membranes, and other high-performance materials. The fluoromethyl group can influence the polymer's morphology and chain packing, which in turn affects its bulk properties.
Potential in Organic Electronic and Optoelectronic Applications
The electron-withdrawing nature of the fluoromethyl group can significantly impact the electronic properties of materials derived from this compound. This makes it a promising candidate for applications in organic electronics and optoelectronics.
In the context of organic field-effect transistors (OFETs), the introduction of fluorine atoms into the semiconductor can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for efficient charge injection and transport. Polymers and small molecules containing fluorinated aniline units could be designed to exhibit specific semiconducting properties.
Furthermore, the modification of electronic properties through fluorination can also be beneficial for the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By tuning the energy levels, it is possible to optimize the performance of these devices. While specific device data for materials derived solely from this compound is limited, the general principles of molecular engineering in organic electronics strongly suggest its potential in this field.
Conclusion and Future Research Directions
Summary of Current Academic Understanding Regarding 2-(Fluoromethyl)aniline
The current body of scientific literature on this compound is sparse, with much of the understanding of its properties and reactivity being extrapolated from its trifluoromethyl analogue, 2-(trifluoromethyl)aniline (B126271).
Basic physicochemical properties for this compound have been computed and are available through databases such as PubChem. nih.gov A comparison of these computed properties with the experimental and computational data for 2-(trifluoromethyl)aniline reveals the expected differences arising from the degree of fluorination on the methyl group.
| Property | This compound | 2-(Trifluoromethyl)aniline |
|---|---|---|
| Molecular Formula | C7H8FN | C7H6F3N |
| Molecular Weight | 125.14 g/mol nih.gov | 161.12 g/mol |
| LogP | 1.4 nih.gov | 2.1 |
| Hydrogen Bond Donors | 1 nih.gov | 1 |
| Hydrogen Bond Acceptors | 1 nih.gov | 3 |
Spectroscopic and quantum chemical studies have been performed on 2-(trifluoromethyl)aniline, providing insights into its vibrational spectra (FTIR and FT-Raman), electronic properties (HOMO-LUMO energies), and structural parameters. researchgate.net These studies highlight the influence of the trifluoromethyl group on the electronic structure of the aniline (B41778) ring. It is reasonable to assume that the less electronegative fluoromethyl group in this compound would exert a less pronounced, yet significant, electronic effect.
Identification of Unexplored Reactivity and Synthetic Opportunities
The reactivity of this compound remains largely unexplored, presenting a fertile ground for synthetic chemists. Based on the known reactivity of anilines and benzyl (B1604629) fluorides, several synthetic opportunities can be identified.
The amino group of this compound is expected to undergo typical reactions of anilines, such as diazotization followed by Sandmeyer or related reactions to introduce a variety of functional groups at the ortho position. Acylation, alkylation, and sulfonylation of the amino group would provide a range of derivatives with potentially interesting biological activities.
The fluoromethyl group offers unique reactivity pathways. For instance, nucleophilic substitution of the fluorine atom, though challenging, could be explored under specific conditions. Furthermore, the C-H bonds of the fluoromethyl group might be amenable to selective functionalization through radical-based or transition-metal-catalyzed processes.
The development of novel synthetic routes to this compound itself is also an area of interest. While general methods for the synthesis of fluorinated anilines exist, optimizing a high-yielding and scalable synthesis for this specific isomer would be a valuable contribution.
Integration of Advanced Analytical and Computational Methodologies for Future Studies
A thorough understanding of the structure-property relationships of this compound and its derivatives necessitates the application of advanced analytical and computational techniques.
Advanced Analytical Methodologies:
High-Resolution Mass Spectrometry (HRMS): To accurately determine the elemental composition of newly synthesized derivatives.
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To unambiguously elucidate the structure of reaction products and to study conformational preferences.
X-ray Crystallography: To determine the solid-state structure of crystalline derivatives, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): For the separation and identification of products in complex reaction mixtures.
Computational Methodologies:
Density Functional Theory (DFT): To calculate molecular geometries, vibrational frequencies, and electronic properties, aiding in the interpretation of experimental data. researchgate.net DFT can also be used to model reaction mechanisms and predict the feasibility of unexplored reactions.
Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and non-covalent interactions within the molecule.
Molecular Dynamics (MD) Simulations: To study the conformational landscape of flexible derivatives and their interactions with biological macromolecules or material surfaces.
Prospective for Novel Applications in Organic Chemistry and Materials Science
The unique combination of an amino group and a fluoromethyl substituent on an aromatic ring suggests that this compound could serve as a versatile building block in both organic synthesis and materials science.
In Organic Chemistry:
The compound could be a precursor for the synthesis of a wide range of heterocyclic compounds, such as quinolines, indoles, and benzodiazepines, which are prevalent scaffolds in medicinal chemistry. The fluoromethyl group could modulate the pharmacological properties of these heterocycles. researchgate.net Furthermore, derivatives of this compound could find applications as ligands in catalysis or as organocatalysts themselves.
In Materials Science:
Aniline derivatives are known to be precursors for conducting polymers. stmjournals.in The incorporation of the fluoromethyl group could lead to polyanilines with modified electronic properties, thermal stability, and solubility. Such materials could be of interest for applications in organic electronics, sensors, and corrosion protection. Additionally, this compound derivatives could be explored as components of liquid crystals, dyes, or other functional materials where the polarity and hydrogen-bonding capabilities of the molecule can be fine-tuned.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Fluoromethyl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis often involves halogenation or alkylation of aniline derivatives. For example, Ni/NHC-catalyzed C–H alkylation enables regioselective functionalization of the aromatic ring, achieving yields >80% under optimized conditions (60–80°C, THF solvent) . Fluorination can be achieved via electrophilic substitution using fluorinating agents like Selectfluor, with reaction pH and temperature critical for minimizing by-products . Purification via HPLC or column chromatography is recommended for high-purity outputs (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?
- Methodological Answer :
- NMR : NMR confirms fluoromethyl group position (δ ~ -120 to -150 ppm), while NMR identifies aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ ~3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHFN) and detects isotopic patterns for fluorine .
- IR Spectroscopy : Stretching frequencies for C-F (1100–1200 cm) and N-H (3300–3500 cm) confirm functional groups .
Q. How does the fluoromethyl group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The electron-withdrawing fluoromethyl group deactivates the aromatic ring, directing NAS to meta/para positions. Kinetic studies show enhanced reactivity with strong nucleophiles (e.g., hydroxide) under basic conditions (pH >10), achieving >70% substitution yields . Computational models (DFT) predict activation energies for competing pathways, guiding solvent selection (e.g., DMSO for polar transition states) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition) often arise from assay variability. Standardized protocols (e.g., fixed pH, temperature) and orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity assays) are critical. Meta-analyses comparing substituent effects (e.g., fluoromethyl vs. trifluoromethyl) can isolate electronic vs. steric contributions .
Q. How can computational modeling predict the binding affinities of this compound derivatives to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model ligand-receptor interactions. Free energy calculations (MM/PBSA) quantify binding energies, correlating with experimental IC values (R >0.85 in kinase inhibition studies) . QSAR models incorporating Hammett constants (σ) for fluoromethyl groups improve predictive accuracy for ADMET properties .
Q. What experimental approaches are used to determine the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. For example, fluoromethyl derivatives show mixed inhibition of cytochrome P450 (K ~5 µM) .
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions with hydrophobic enzyme pockets .
- X-ray Crystallography : Resolves ligand-enzyme co-crystal structures, identifying hydrogen bonds between the fluorine atom and active-site residues (e.g., Tyr-158 in CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
